

MRS-1706: A Comparative Analysis of Receptor Cross-Reactivity

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Compound of Interest

Compound Name: MRS-1706

Cat. No.: B1676831

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This guide provides an objective comparison of the binding affinity of **MRS-1706**, a potent and selective A2B adenosine receptor antagonist, with other human adenosine receptor subtypes. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Cross-Reactivity Profile of MRS-1706

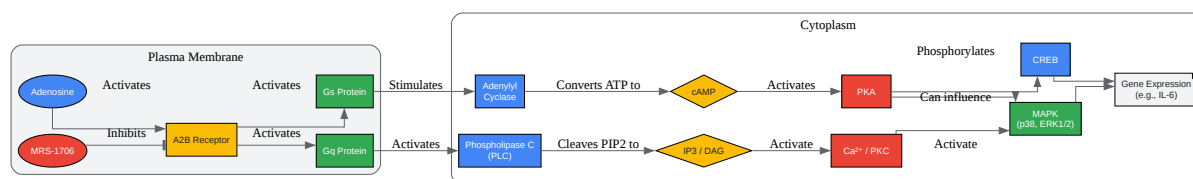
MRS-1706 demonstrates high selectivity for the human A2B adenosine receptor. Its affinity for other adenosine receptor subtypes (A1, A2A, and A3) is significantly lower, indicating minimal cross-reactivity.^{[1][2][3][4][5]} The binding affinities, expressed as inhibitor constant (K_i) values, are summarized in the table below. A lower K_i value signifies a higher binding affinity.

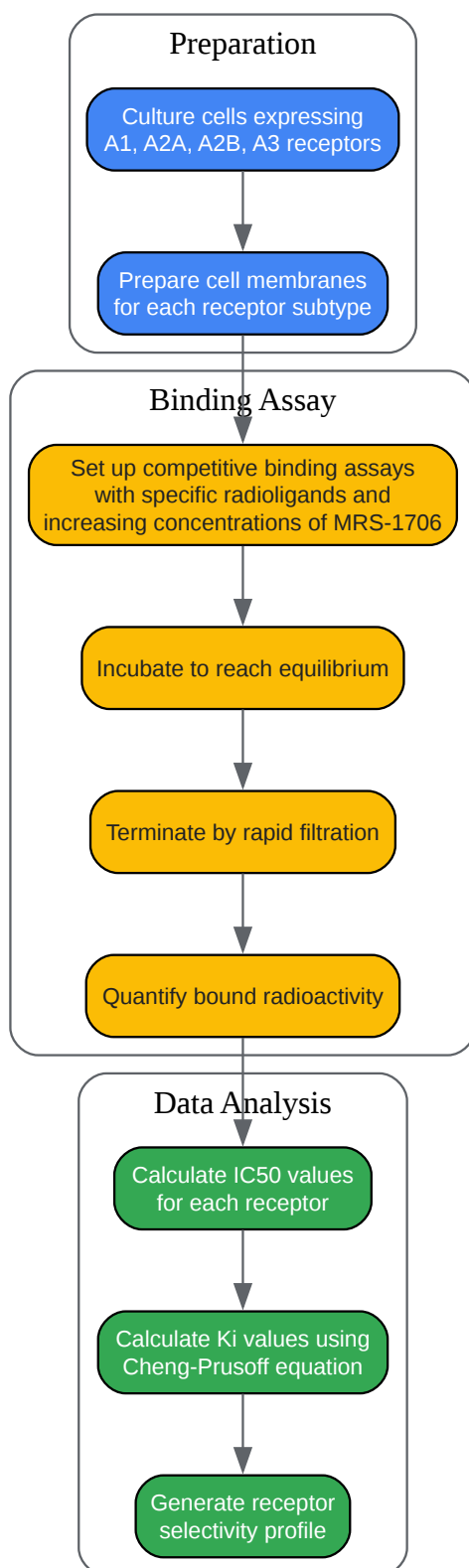
Receptor Subtype	Human A1	Human A2A	Human A2B	Human A3
MRS-1706 K _i (nM)	157	112	1.39	230

Data compiled from multiple sources.^{[1][2][3][4][5]}

A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that can couple to both Gs and Gq proteins, leading to the activation of multiple downstream signaling cascades.^{[1][2][6]} The primary pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).





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